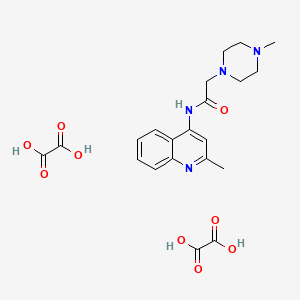
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been shown to have activity against a variety of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, it has been shown to have a variety of potential applications in scientific research. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.
未来方向
There are many potential future directions for research on 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Furthermore, research could explore the potential use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, research could explore the potential use of this compound in vivo to further understand its potential applications in scientific research.
合成方法
The synthesis method for 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a complex process that involves several steps. The starting material for the synthesis is 4-methylpiperazine, which is reacted with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with acetic anhydride to form the final product.
科学研究应用
2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate has been used in a variety of scientific research applications. It has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against a variety of bacteria and fungi.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.2C2H2O4/c1-13-11-16(14-5-3-4-6-15(14)18-13)19-17(22)12-21-9-7-20(2)8-10-21;2*3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMMLSIZXSZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

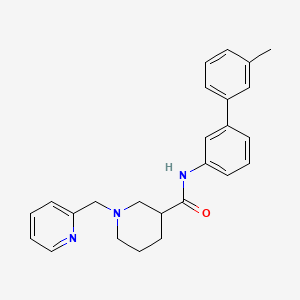
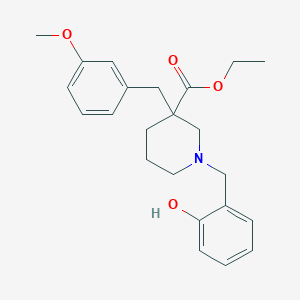
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
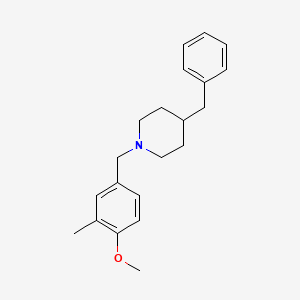
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)


![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)
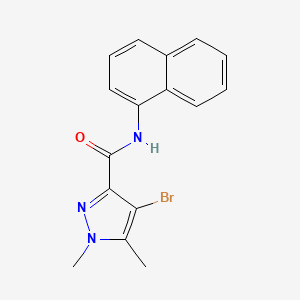
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)
